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Compound of Interest

Compound Name: Fmoc-D-Val-OH

Cat. No.: B557601

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N-a-Fmoc-D-valine (Fmoc-D-Val-OH), a critical building block in solid-phase peptide synthesis
(SPPS). Designed for researchers, scientists, and professionals in drug development, this
document presents key analytical data, detailed experimental protocols, and a visual
representation of its primary application workflow.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for Fmoc-D-Val-OH. This data is essential for the structural
confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Fmoc-D-Val-OH. The data presented here is representative for samples dissolved in
deuterated chloroform (CDCIs).

H NMR Spectroscopic Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
7.78 d 2H Ar-H (Fmoc)
7.62 d 2H Ar-H (Fmoc)
7.41 t 2H Ar-H (Fmoc)
7.32 t 2H Ar-H (Fmoc)
5.30 d 1H NH
4.45 - 4.38 m 2H O-CHz (Fmoc)
4.29 dd 1H a-CH
4.23 t 1H CH (Fmoc)
2.25 m 1H B-CH
1.05 d 3H y-CHs
0.98 d 3H y'-CHs

13C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assignment

176.5 C=0 (Carboxylic Acid)
156.4 C=0 (Urethane)

143.8 Ar-C (Fmoc, Quaternary)
141.3 Ar-C (Fmoc, Quaternary)
127.8 Ar-CH (Fmoc)

127.1 Ar-CH (Fmoc)

125.2 Ar-CH (Fmoc)

120.0 Ar-CH (Fmoc)

67.3 O-CHz (Fmoc)

58.9 o-CH

47.2 CH (Fmoc)

31.2 B-CH

19.2 y-CHs

17.8 y'-CHs

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid Fmoc-D-Val-OH reveals characteristic absorption bands
corresponding to its various functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3310 Strong, Broad O-H Stretch (Carboxylic Acid)
3065 Medium C-H Stretch (Aromatic)
2965 Medium C-H Stretch (Aliphatic)

C=0 Stretch (Carboxylic Acid
1715 Strong )

Dimer)
1690 Strong C=0 Stretch (Urethane)
1535 Strong N-H Bend (Amide II)
1450 Medium C=C Stretch (Aromatic)

C-O Stretch (Carboxylic
1230 Strong )

Acid/Urethane)

C-H Out-of-Plane Bend
740 Strong

(Aromatic)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight of Fmoc-D-Val-OH.

lonization Mode Calculated m/z Observed m/z lon Species
Positive 340.1543 [M+H]*
Positive 362.1363 [M+Na]*
Negative 338.1400 [M-H]~

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are representative and may require optimization based on the specific

instrumentation used.
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'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Fmoc-D-Val-OH in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.
 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to cover a range of -1 to 10 ppm.
o Use a 30-degree pulse angle.
o Set the relaxation delay to 1.0 seconds.
o Acquire 16-32 scans for sufficient signal-to-noise.
e 13C NMR Acquisition:
o Set the spectral width to cover a range of 0 to 200 ppm.
o Use a proton-decoupled pulse sequence.
o Set the relaxation delay to 2.0 seconds.
o Acquire 1024-4096 scans.

e Processing: Process the acquired free induction decays (FIDs) with an exponential window
function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00

ppm.

FT-IR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet.

o Thoroughly grind 1-2 mg of Fmoc-D-Val-OH with approximately 100 mg of dry KBr
powder in an agate mortar.
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o Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

e Background Spectrum: Acquire a background spectrum of a blank KBr pellet to subtract
atmospheric and instrumental interferences.

e Sample Spectrum Acquisition:
o Place the sample pellet in the spectrometer's sample holder.
o Scan the sample over a range of 4000 to 400 cm~1.
o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Analysis: The resulting spectrum should be displayed in terms of transmittance or
absorbance.

Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:

o Prepare a stock solution of Fmoc-D-Val-OH in a suitable solvent such as methanol or
acetonitrile at a concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase.

 Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source
(e.g., a quadrupole or time-of-flight analyzer).

o Mobile Phase: A typical mobile phase is a 50:50 mixture of acetonitrile and water, often with
0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

e Acquisition Parameters:
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.

o Set the capillary voltage to 3-4 kV.
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o Optimize the nebulizing gas flow and drying gas temperature for stable spray and efficient
desolvation.

o Acquire spectra in both positive and negative ion modes over a mass range of 100-500
m/z.

Application Workflow: Fmoc Solid-Phase Peptide
Synthesis (SPPS)

Fmoc-D-Val-OH is a cornerstone reagent for the synthesis of peptides using the Fmoc-SPPS
strategy. The following diagram illustrates the cyclical workflow of adding an amino acid to a
growing peptide chain on a solid support.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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